molecular formula C9H12Cl2N2 B2992909 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride CAS No. 929083-45-4

3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride

Cat. No. B2992909
CAS RN: 929083-45-4
M. Wt: 219.11
InChI Key: UAYGCOOWMYHLBJ-UHFFFAOYSA-N
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Description

“3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 929083-45-4 . It has a molecular weight of 219.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-4,6,11H,5,7H2;2*1H .


Physical And Chemical Properties Analysis

This compound has a melting point of 252-254 degrees Celsius . It is a powder that is typically stored at room temperature .

Scientific Research Applications

  • Conducting Polymers from Pyrrole Derivatives Research on derivatized bis(pyrrol-2-yl) arylenes, including pyrrole-based monomers, has shown their potential in creating conducting polymers. These polymers are synthesized via electropolymerization and are notable for their stability in the electrically conducting form due to low oxidation potentials (Sotzing et al., 1996).

  • Synthesis of Pyrrolidines The study of pyrrolidines, important heterocyclic organic compounds with potential medical and industrial applications, includes their synthesis through [3+2] cycloaddition processes. This approach highlights the versatility and polar nature of the reaction, useful in creating compounds like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).

  • Advanced Organic Synthesis Methods Novel methods for synthesizing compounds like 3-(pyrrolidin-1-yl)piperidine, a significant compound in medicinal chemistry, have been developed. This includes the catalytic hydrogenation of pyrrolylpyridine, simplifying the production process and expanding its practical applications (Smaliy et al., 2011).

  • Electronically Conductive Materials Pyridine derivatives, including 3-(1H-pyrazol-1-yl)pyridine, have been utilized to create bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This research demonstrates the potential of such compounds in optoelectronics, influencing device efficiency and performance (Li et al., 2016).

  • Catalysis and Coordination Chemistry Investigations into the reactivity and coordination chemistry of pyridine and pyrrole derivatives have led to the development of new catalytic processes and materials. This includes the regioselective hydrogenation of heteroaromatic nitrogen compounds, offering insights into the design of more efficient catalysts and reactive materials (Borowski et al., 2003).

  • Medicinal Chemistry The stereochemical diversity in pyrrolidine synthesis via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been a focus area. This technique is significant for generating various stereochemical patterns in enantioselective pyrrolidine synthesis, crucial for medicinal chemistry applications (Adrio & Carretero, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and specific conditions within the body.

properties

IUPAC Name

3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-4,6,11H,5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYGCOOWMYHLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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